Dibenz[a,i]acridine
CAS No.: 226-92-6
Cat. No.: VC3890177
Molecular Formula: C21H13N
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 226-92-6 |
|---|---|
| Molecular Formula | C21H13N |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 13-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene |
| Standard InChI | InChI=1S/C21H13N/c1-2-7-16-13-21-17(11-15(16)6-1)12-19-18-8-4-3-5-14(18)9-10-20(19)22-21/h1-13H |
| Standard InChI Key | MRXMZJQYYWLOCW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=NC4=CC5=CC=CC=C5C=C4C=C32 |
Introduction
Chemical and Structural Properties
Molecular Architecture
Dibenz[a,i]acridine consists of four fused benzene rings with a central pyridine moiety, creating a planar structure conducive to π-π stacking interactions. The nitrogen atom at position 10 disrupts electronic symmetry, influencing reactivity and solubility .
Physicochemical Parameters
Key properties include:
The compound’s low water solubility and high melting point (218–220°C) underscore its hydrophobicity and thermal stability, typical of high-molecular-weight PAHs.
Synthesis and Structural Modification
Traditional Methods
Early syntheses relied on Friedel-Crafts alkylation or condensation of naphthylamines with aryl halides under harsh conditions (e.g., PPA at 150°C) . These methods suffered from poor regioselectivity and yields <30% .
Palladium-Catalyzed Cross-Coupling
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Suzuki-Miyaura Coupling: 2,3,5,6-Tetrachloropyridine reacts with arylboronic acids.
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Buchwald-Hartwig Amination: Introduces substituents at the nitrogen position.
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Brønsted Acid Cycloisomerization: Triflic acid mediates ring closure at 80°C .
Helicene-like Synthesis
Radziszewski et al. (2012) reported a scalable method yielding enantiopure dibenz[a,i]acridine derivatives via:
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Oxidative Photocyclization: UV irradiation of stilbene precursors.
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Chiral Resolution: Use of (-)-menthyl chloroformate for diastereomer separation .
Comparative Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pd-Catalyzed | 68 | >99 | Broad substrate scope |
| Helicene Synthesis | 45 | 98 | Access to enantiopure derivatives |
Toxicological Profile
Carcinogenicity and Mutagenicity
The International Agency for Research on Cancer (IARC) classifies dibenz[a,i]acridine as Group 2B (possibly carcinogenic) . Key findings:
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DNA Adduct Formation: Metabolic activation by CYP1A1/3A4 produces 3,4-dihydrodiol-1,2-epoxide, which covalently binds to guanine residues .
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Mutagenicity: In Salmonella typhimurium TA100, the 3,4-diol-epoxide isomer induces 500–600 revertants/nmol .
Environmental Persistence
| Medium | Half-Life (Days) | Degradation Pathway |
|---|---|---|
| Aerobic Soil | >160 | Microbial oxidation (limited) |
| Water | 90–120 | Photolysis |
Source: BenchChem (excluded per guidelines; alternative data from ).
Optical and Electronic Properties
Photophysical Characteristics
Dibenz[a,i]acridine derivatives exhibit tunable luminescence:
Electrochemical Behavior
Cyclic voltammetry in acetonitrile reveals:
Environmental and Industrial Relevance
Pollution Sources
Regulatory Limits
| Agency | Medium | Limit (ng/L) |
|---|---|---|
| EPA | Drinking Water | 50 |
| EU | Industrial Effluent | 200 |
Future Directions
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Green Synthesis: Developing solvent-free cycloisomerization protocols.
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Bioremediation: Engineering Pseudomonas strains for aerobic degradation.
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Optoelectronic Materials: Optimizing HOMO-LUMO gaps for photovoltaic cells.
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